Tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate in lab experiments is its specificity for COX enzymes. This compound has been shown to selectively inhibit COX-2, which is the isoform that is primarily responsible for the production of prostaglandins in response to inflammation. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate can cause liver damage and other adverse effects.
Future Directions
There are several potential future directions for research on tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics. Finally, researchers may also explore the use of tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate involves a multi-step process that begins with the reaction of 5-fluoro-2-methoxyaniline with tert-butyl bromoacetate. This reaction produces tert-butyl 2-(5-fluoro-2-methoxyphenyl)acetate, which is then reacted with ammonia to yield the final product.
Scientific Research Applications
Tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(16)11(15)9-7-8(14)5-6-10(9)17-4/h5-7,11H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSBWOAZJWHOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC(=C1)F)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate |
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